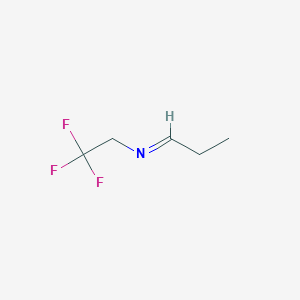
(1E)-N-(2,2,2-Trifluoroethyl)propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1E)-N-(2,2,2-Trifluoroethyl)propan-1-imine is a useful research compound. Its molecular formula is C5H8F3N and its molecular weight is 139.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1E)-N-(2,2,2-Trifluoroethyl)propan-1-imine is a fluorinated imine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable amine with a trifluoroacetaldehyde derivative. Various methods have been reported in the literature for synthesizing trifluoromethyl-substituted imines, including:
- Condensation reactions : Utilizing aldehydes and amines under acidic or basic conditions.
- Use of catalysts : Employing Lewis acids or organocatalysts to enhance reaction rates and selectivity.
The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoroethyl group may influence the compound's lipophilicity and ability to penetrate biological membranes. Key mechanisms include:
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor modulation : It could potentially interact with neurotransmitter receptors, influencing signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds containing trifluoroethyl groups:
- Antimicrobial Activity : Research has shown that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, a study highlighted that derivatives with trifluoromethyl groups demonstrated significant antibacterial activity against various strains .
- Cytotoxicity : In vitro studies indicated that certain imine derivatives exhibited cytotoxic effects on cancer cell lines. The presence of the trifluoroethyl group was associated with increased potency compared to non-fluorinated analogs .
- Pharmacokinetics : The incorporation of trifluoroethyl groups has been linked to improved metabolic stability and bioavailability in drug candidates. A review noted that these modifications often lead to favorable pharmacokinetic profiles .
Data Table: Biological Activity Overview
Properties
CAS No. |
80395-38-6 |
|---|---|
Molecular Formula |
C5H8F3N |
Molecular Weight |
139.12 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-1-imine |
InChI |
InChI=1S/C5H8F3N/c1-2-3-9-4-5(6,7)8/h3H,2,4H2,1H3 |
InChI Key |
SEEWOAKMVWQRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















